

1,2-Bis(4-bromophenyl)hydrazine CAS number and identifier

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Compound of Interest

Compound Name: 1,2-Bis(4-bromophenyl)hydrazine

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An In-Depth Technical Guide to 1,2-Bis(4-bromophenyl)hydrazine

This technical guide provides a comprehensive overview of **1,2-Bis(4-bromophenyl)hydrazine**, including its chemical identifiers, physical properties, proposed synthesis protocols, and potential applications for researchers, scientists, and drug development professionals.

Compound Identification and Properties

1,2-Bis(4-bromophenyl)hydrazine is a symmetrical diarylhydrazine compound. Its primary identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Properties



Identifier	Value	Source(s)
CAS Number	19717-43-2	[1]
Molecular Formula	C12H10Br2N2	[1]
Molecular Weight	342.03 g/mol	[1]
IUPAC Name	1,2-bis(4- bromophenyl)hydrazine	[1]
Synonyms	N,N'-Bis-(4-bromo-phenyl)- hydrazine	N/A
Melting Point	123.4-125.1 °C	N/A
Boiling Point	319.8 °C (Predicted)	N/A

| Density | 1.813 g/cm³ (Predicted) | N/A |

Spectroscopic and Analytical Data

While specific experimental spectra for **1,2-Bis(4-bromophenyl)hydrazine** are not readily available in the searched literature, its expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds. These predictions are crucial for compound identification and characterization during and after synthesis.

Table 2: Predicted Spectroscopic Data



Technique	Expected Characteristics
¹ H NMR	The spectrum would be characterized by signals in the aromatic region (approx. 6.8-7.5 ppm). Due to the symmetry of the molecule, the para-substituted phenyl rings would likely exhibit an AA'BB' system, appearing as two distinct doublets. A broad singlet corresponding to the two N-H protons would also be expected.
¹³ C NMR	The spectrum would show four signals for the aromatic carbons due to molecular symmetry: one for the bromine-substituted carbon, one for the nitrogen-substituted carbon, and two for the remaining CH carbons.
Mass Spectrometry (MS)	The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (19Br and 81Br). The molecular ion peak (M+) would appear as a triplet of peaks at approximately m/z 340, 342, and 344 with a relative intensity ratio of roughly 1:2:1.

| Infrared (IR) Spectroscopy | The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), aromatic C=C stretching (around 1500-1600 cm⁻¹), and a strong band for the C-Br stretching in the lower frequency region (around 500-600 cm⁻¹).

Experimental Protocols: Proposed Synthesis

A specific, peer-reviewed synthesis protocol for **1,2-Bis(4-bromophenyl)hydrazine** was not identified in the literature search. However, a plausible two-stage synthetic route can be proposed based on established organometallic and classical organic reactions. This involves the initial synthesis of the precursor, (4-bromophenyl)hydrazine, followed by a copper-catalyzed coupling reaction.



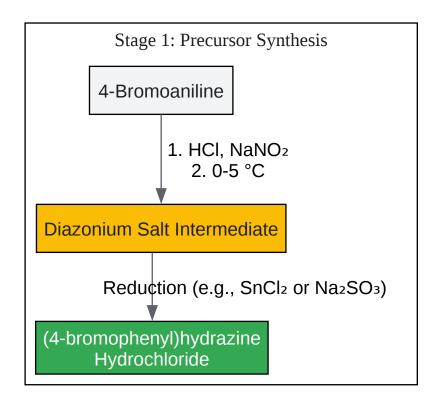
Stage 1: Synthesis of (4-bromophenyl)hydrazine Precursor

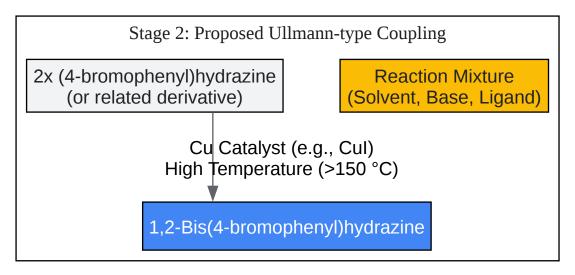
The precursor can be synthesized from 4-bromoaniline via a diazotization reaction followed by reduction.[2][3]

Methodology:

- Diazotization: 4-bromoaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.
 An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[3]
- Reduction: The freshly prepared diazonium salt solution is then added to a reducing agent solution. A common method involves using sodium sulfite or stannous chloride in concentrated hydrochloric acid to reduce the diazonium salt to the desired (4bromophenyl)hydrazine hydrochloride.[2]
- Isolation: The resulting hydrazine salt is typically isolated by filtration and can be purified by recrystallization. The free base, (4-bromophenyl)hydrazine, can be obtained by treating the hydrochloride salt with a base.[4]







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